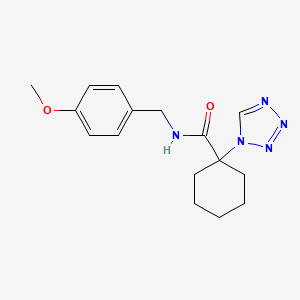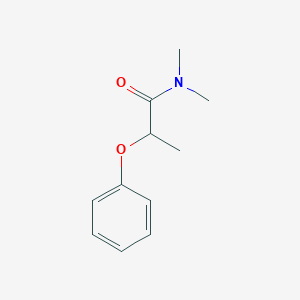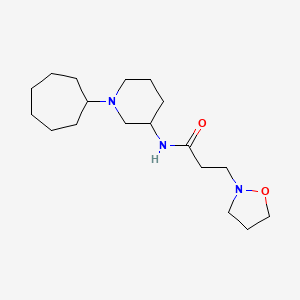![molecular formula C17H13N5O2 B6023846 N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide, also known as OPPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In
科学的研究の応用
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases, histone deacetylases, and protein tyrosine phosphatases. It has also been shown to exhibit antagonistic activity against receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
作用機序
The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making this compound a potential candidate for the treatment of cancer. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to the upregulation of tumor suppressor genes, making this compound a potential candidate for the treatment of cancer. Additionally, this compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release. Inhibition of these receptors can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to a range of biochemical and physiological effects. Inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis, while inhibition of histone deacetylases can lead to the upregulation of tumor suppressor genes. Inhibition of the adenosine A2A receptor and the dopamine D2 receptor can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has several limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of this compound is challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide. One potential direction is the investigation of its potential applications in the treatment of cancer. This compound has been shown to exhibit potent inhibitory activity against cyclin-dependent kinases and histone deacetylases, making it a potential candidate for the treatment of various types of cancer. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders. This compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in drug development.
合成法
The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide involves the reaction of 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine and is followed by purification using column chromatography. The yield of this compound obtained through this method is reported to be around 70%.
特性
IUPAC Name |
N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11(23)20-21-8-7-15-14(17(21)24)9-18-16-13(10-19-22(15)16)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFWFGBGYBZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)
![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B6023877.png)